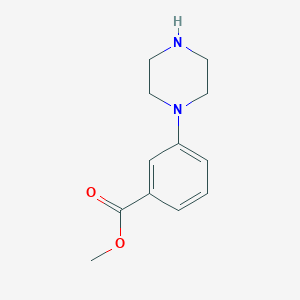

Methyl 3-(piperazin-1-YL)benzoate

Übersicht

Beschreibung

Methyl 3-(piperazin-1-yl)benzoate is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring attached to a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(piperazin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromobenzoate with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple methyl 3-boronic acid benzoate with piperazine, using a palladium catalyst and a suitable base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 3-(piperazin-1-yl)benzoic acid.

Reduction: Methyl 3-(piperazin-1-yl)benzyl alcohol.

Substitution: Various N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

-

Antidepressant Formulations :

- Compounds structurally similar to this compound are frequently utilized in the development of antidepressants. For example, methyl 4-(piperazin-1-yl)benzoate is noted for its role in such formulations.

- Antimicrobial Activity :

-

Neuroprotective Agents :

- Studies have shown that piperazine-based compounds can provide neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The incorporation of piperazine into drug design can enhance the interaction with biological targets involved in neuroprotection .

This compound interacts with several biological receptors, influencing various pathways:

- Receptor Binding Affinity : The compound has been studied for its binding affinity to neurotransmitter receptors, which is crucial for understanding its pharmacodynamics and therapeutic potential.

- Kinase Inhibition : Some derivatives of piperazine exhibit inhibitory effects on receptor tyrosine kinases, which are involved in cell signaling pathways related to cancer proliferation and angiogenesis . This suggests that this compound could be explored further for anticancer applications.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of methyl 3-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various pharmacological effects, including inhibition of enzyme activity and alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-(piperazin-1-yl)benzoate

- Methyl 2-(piperazin-1-yl)benzoate

- Ethyl 3-(piperazin-1-yl)benzoate

Uniqueness

Methyl 3-(piperazin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness makes it a valuable compound for the development of selective inhibitors and receptor modulators.

Biologische Aktivität

Methyl 3-(piperazin-1-YL)benzoate is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, particularly in the realms of pharmacology and medicinal chemistry. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- Structure : The compound features a benzoate moiety linked to a piperazine ring, which is crucial for its biological interactions.

This compound primarily acts through the following mechanisms:

- Receptor Interaction : It exhibits affinity for dopamine and serotonin receptors, acting as an antagonist. This interaction influences neurotransmitter systems, which can impact mood and behavior.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, contributing to its pharmacological effects. For instance, it has shown promise as an inhibitor of bacterial topoisomerases, which are essential for DNA replication .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.03125 μg/mL against various multidrug-resistant strains, including Staphylococcus aureus and Enterococcus faecalis .

- Mechanism : The compound inhibits bacterial growth by targeting topoisomerases, disrupting DNA replication processes in bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 have shown that it induces apoptosis in a dose-dependent manner. For example, one study reported an IC50 value of 25.72 ± 3.95 μM for inducing apoptosis in MCF cells .

- Animal Models : In vivo studies demonstrated that this compound significantly suppressed tumor growth in mice models, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Notable Activity | MIC (μg/mL) |

|---|---|---|---|

| This compound | Piperazine derivative | Antimicrobial, Anticancer | <0.03125 |

| Methyl 4-(piperazin-1-YL)benzoate | Isomer of above | Similar activities | Not specified |

| Ethyl 3-(piperazin-1-YL)benzoate | Ethyl substituted | Varies; less potent than methyl variant | Not specified |

Case Studies

- Anticancer Efficacy : A study involving the administration of this compound to tumor-bearing mice showed a marked reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects noted .

- Antimicrobial Resistance : In another research effort, the compound was evaluated against resistant strains of bacteria. It exhibited potent activity, suggesting its potential role in combating antibiotic resistance .

Eigenschaften

IUPAC Name |

methyl 3-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCUTYNFOZSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596587 | |

| Record name | Methyl 3-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179003-08-8 | |

| Record name | Methyl 3-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.